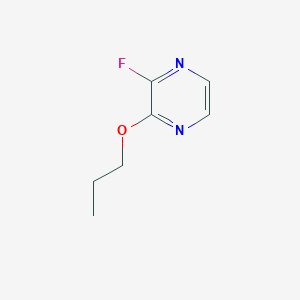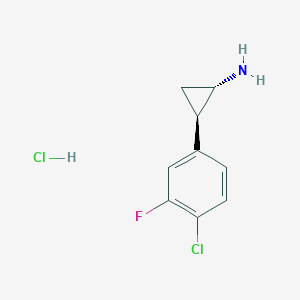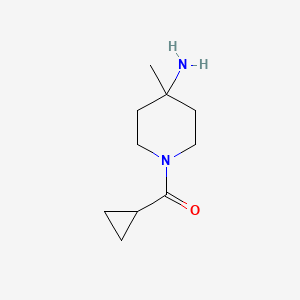
(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone
Übersicht
Beschreibung
4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone (AMPCPM) is a cyclopropyl-methanone derivative of 4-amino-4-methyl-piperidine, a nitrogen-containing heterocyclic compound. This compound has been extensively studied due to its potential applications in organic synthesis, medicinal chemistry, and drug discovery. AMPCPM has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been used in the synthesis of other compounds and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been studied extensively due to its potential applications in organic synthesis, medicinal chemistry, and drug discovery. In organic synthesis, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been used as a building block for the synthesis of a variety of compounds, including drugs, polymers, and dyes. In medicinal chemistry, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been studied for its potential anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been used in the development of new drugs, including analgesics, anti-cancer agents, and anti-diabetic agents.
Wirkmechanismus
The exact mechanism of action of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone is not yet fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another type of inflammatory mediator. In addition, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been shown to bind to the opioid receptor, which is involved in pain perception and the regulation of the immune system.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone have been studied extensively. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been found to have analgesic, anti-cancer, and anti-diabetic properties. In addition, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has been found to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone has a wide range of biological activities and can be used to study various cellular targets. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it can be toxic at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone. For example, it could be used to develop new drugs for the treatment of inflammatory diseases, cancer, and diabetes. It could also be used to study the mechanisms of action of various cellular targets, such as enzymes and receptors. In addition, it could be used to study the effects of (4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone on the nervous system, cardiovascular system, and immune system. Finally, it could be used to develop new polymers and dyes for use in various applications.
Eigenschaften
IUPAC Name |
(4-amino-4-methylpiperidin-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-10(11)4-6-12(7-5-10)9(13)8-2-3-8/h8H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOFEBVALLEBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-4-methyl-piperidin-1-yl)-cyclopropyl-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)
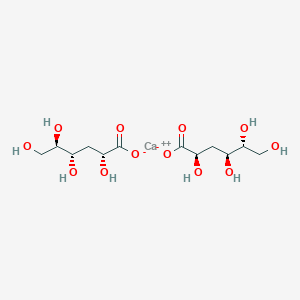

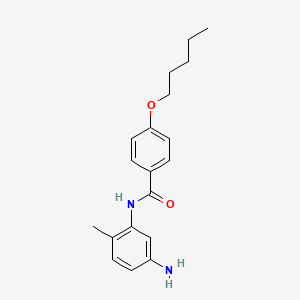
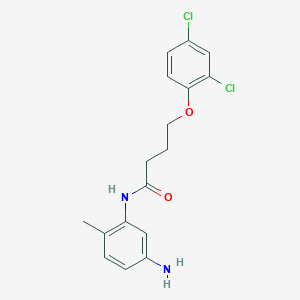
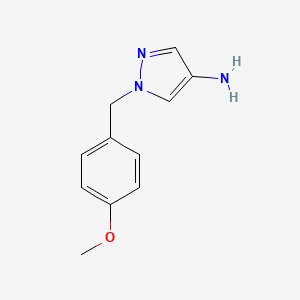
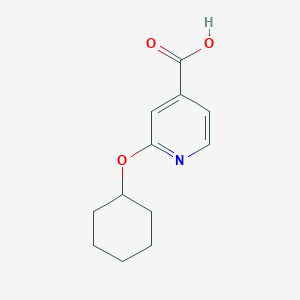
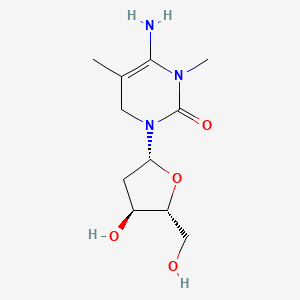
![[2H]-N-(1,1-Dimethylethyl)-4,5-dihydro-3-(1-hydroxy-1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide](/img/structure/B1460446.png)

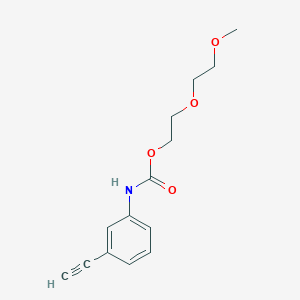
![7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1460453.png)
